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molecular formula C15H13NO3 B1511972 1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)Ethanone

1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)Ethanone

Cat. No. B1511972
M. Wt: 255.27 g/mol
InChI Key: UIIOVRFUJRDPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07273936B2

Procedure details

To a −60° C. of 2,6-dimethyl-pyridine (48.3 mL, 457 mmol, 1.1 equiv) was slowly added n-butyl lithium (183 mL, 2.5 M in hexane, 457 mmol, 1.1 equiv) over 30 minutes. The resulting red solution was stirred at −60° C. for an additional hour, and then treated with a solution of benzo[1,3]dioxole-5-carboxylic acid methoxy-methyl-amide (˜415 mmol) in THF (200 mL) over 1 hour. The reaction was slowly warmed to −20° C. over 3 hours, and then poured into ice (1 kg). The liquid layer was decanted and then washed with brine (3×100 mL), dried over magnesium sulfate, and concentrated in vacuo. Recrystallization from toluene provided 1-Benzo[1,3]dioxol-5-yl-2-(6-methyl-pyridin-2-yl)-ethanone (57 g, 54% over two steps).
Quantity
48.3 mL
Type
reactant
Reaction Step One
Quantity
183 mL
Type
reactant
Reaction Step Two
Quantity
415 mmol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.C([Li])CCC.CON(C)[C:17]([C:19]1[CH:27]=[CH:26][C:22]2[O:23][CH2:24][O:25][C:21]=2[CH:20]=1)=[O:18]>C1COCC1>[O:23]1[C:22]2[CH:26]=[CH:27][C:19]([C:17](=[O:18])[CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=3)=[CH:20][C:21]=2[O:25][CH2:24]1

Inputs

Step One
Name
Quantity
48.3 mL
Type
reactant
Smiles
CC1=NC(=CC=C1)C
Step Two
Name
Quantity
183 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
415 mmol
Type
reactant
Smiles
CON(C(=O)C1=CC2=C(OCO2)C=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The resulting red solution was stirred at −60° C. for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a −60° C.
CUSTOM
Type
CUSTOM
Details
over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was slowly warmed to −20° C. over 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The liquid layer was decanted
WASH
Type
WASH
Details
washed with brine (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C(CC2=NC(=CC=C2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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